Rubiprasin B

Overview

Description

Molecular Structure Analysis

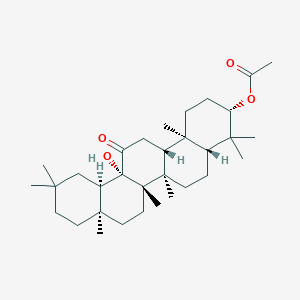

Rubiprasin B has a complex molecular structure with 9 defined stereocenters . Its structure includes a (3β)-13-Hydroxy-12-oxooleanan-3-yl acetate group . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis

Rubiprasin B has a density of 1.1±0.1 g/cm3, a boiling point of 549.2±50.0 °C at 760 mmHg, and a flash point of 163.5±23.6 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 64 Å2, and its molar volume is 459.8±5.0 cm3 .Scientific Research Applications

Cytotoxic Activities

Rubiprasin B has been studied for its cytotoxic effects against various cancer cell lines. The compound’s ability to induce cell death in cancer cells makes it a potential candidate for anticancer drug development. Research has shown that Rubiprasin B exhibits cytotoxicities against A549 (lung carcinoma), SGC-7901 (gastric carcinoma), and HeLa (cervical cancer) cell lines .

Nematicidal Properties

Apart from its cytotoxic activities, Rubiprasin B has also been evaluated for its nematicidal activities. This application could be significant in agriculture, where nematode infestations can severely affect crop yields. The compound’s potential to control nematode populations offers an eco-friendly alternative to chemical pesticides .

Anti-inflammatory Effects

The anti-inflammatory properties of Rubiprasin B are another area of interest. Inflammation is a biological response to harmful stimuli and is a component of many diseases. Rubiprasin B could be used to develop treatments for inflammatory conditions, providing relief and improving the quality of life for patients with chronic inflammation .

Antioxidant Potential

Rubiprasin B may possess antioxidant capabilities, which are crucial in protecting cells from oxidative stress. Oxidative stress is implicated in the aging process and various diseases, including neurodegenerative disorders. The antioxidant potential of Rubiprasin B could lead to its application in preventing or treating these conditions .

Antimicrobial Activity

The search for new antimicrobial agents is ongoing, especially with the rise of antibiotic-resistant strains of bacteria. Rubiprasin B’s potential antimicrobial activity could make it a valuable addition to the arsenal of compounds used to combat infectious diseases .

Application in Dyes and Pigments

Historically, plants from the genus Rubia have been used as natural dyes. Rubiprasin B, with its chemical structure, may have applications in developing new dyes and pigments, especially for use in environmentally friendly and sustainable manufacturing processes .

Role in Traditional Medicine

In traditional Chinese medicine, compounds from Rubia plants have been used to treat various ailments. Rubiprasin B’s diverse bioactivities suggest that it could be an important compound in the pharmacopeia of natural products used in traditional healing practices .

Therapeutic Agent for Liver Fibrosis

There is evidence to suggest that Rubiprasin B could be effective in treating liver fibrosis. Liver fibrosis is the excessive accumulation of extracellular matrix proteins and can lead to cirrhosis. Rubiprasin B’s potential antifibrotic effects could make it a therapeutic agent in managing this condition .

properties

IUPAC Name |

[(3S,4aR,6aR,6aS,6bS,8aR,12aR,14aR,14bR)-6a-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-13-oxo-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O4/c1-20(33)36-25-11-12-29(7)21(27(25,4)5)10-13-30(8)22(29)18-24(34)32(35)23-19-26(2,3)14-15-28(23,6)16-17-31(30,32)9/h21-23,25,35H,10-19H2,1-9H3/t21-,22+,23+,25-,28+,29-,30+,31-,32+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMSDMQWKMSCJR-WWPUQACTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(CCC5(C4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC(=O)[C@]4([C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rubiprasin B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the biological activity of Rubiprasin B?

A1: While Rubiprasin B itself wasn't tested for bioactivity in the provided research, a closely related compound, 16β-hydroxyrubiprasin B, was isolated from Rubia philippinensis. [] This new compound, along with other oleanane triterpenoids like maslinic acid, 4-epi-hederagenin, and oleanolic acid, were found to have moderate inhibitory activity against the synthesis of the eicosanoid 20-HETE. [] This suggests that Rubiprasin B, due to its structural similarity, might also possess interesting biological activities worth further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.